2-Chloro-4-(2-fluoro-4-methylphenyl)benzoic acid
Description
2-Chloro-4-(2-fluoro-4-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a fluoro group at the fourth position on the benzoic acid ring, with an additional methyl group on the phenyl ring
Properties
IUPAC Name |
2-chloro-4-(2-fluoro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-4-10(13(16)6-8)9-3-5-11(14(17)18)12(15)7-9/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUFVASOCFSVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689207 | |
| Record name | 3-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-83-5 | |
| Record name | 3-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-fluoro-4-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the chlorination and fluorination of a suitable benzoic acid precursor. The reaction typically requires the use of chlorinating and fluorinating agents under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that include halogenation, nitration, and reduction reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2-fluoro-4-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(2-fluoro-4-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance the compound’s ability to penetrate biological membranes and interact with target proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
2-Chloro-4-fluorobenzoic acid: Similar in structure but lacks the methyl group on the phenyl ring.
4-Chloro-2-fluorobenzenemethanol: Contains a hydroxyl group instead of a carboxylic acid group.
2-Chloro-4-fluorotoluene: Similar structure but lacks the carboxylic acid group.
Uniqueness: 2-Chloro-4-(2-fluoro-4-methylphenyl)benzoic acid is unique due to the presence of both chloro and fluoro groups along with a methyl group on the phenyl ring. This combination of substituents imparts specific chemical and biological properties that make it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
